4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which imparts significant steric hindrance and stability. Boronic esters like this one are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a bicyclo[1.1.1]pentane derivative. One common method is the hydroboration of allyl compounds followed by oxidation to yield the desired boronic ester. The reaction conditions often require the use of a rhodium or palladium catalyst to facilitate the hydroboration process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium or rhodium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted organic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Boronic esters are explored for their potential in drug development, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can act as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in catalysis and organic synthesis, where the compound can promote the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Isopropoxy)thiazole-5-boronic acid pinacol ester
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane lies in its bicyclo[1.1.1]pentane structure, which provides significant steric hindrance and stability. This structural feature makes it particularly valuable in reactions where stability and selectivity are crucial.
Properties
Molecular Formula |
C14H25BO2 |
---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-10(2)13-7-14(8-13,9-13)15-16-11(3,4)12(5,6)17-15/h10H,7-9H2,1-6H3 |
InChI Key |
UBPHPPVSPOUOPN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.